1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride
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Overview
Description
“1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride”, also known as spiro[4.7]decane-1,3-dioxolane-2-methylamine hydrochloride, is a synthetic organic compound with a molecular formula C₁₃H₂₆ClNO₂. It’s a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23NO.ClH/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12;/h11H,1-10,13H2;1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 233.78 . It’s a powder in physical form . It’s stored at a temperature of 4 degrees .Scientific Research Applications
Synthesis and Biological Activity
1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride and its derivatives are subjects of interest in medicinal chemistry due to their unique spirocyclic structure, which is a core component in various bioactive compounds. These compounds have been synthesized and evaluated for their potential in treating various conditions, primarily focusing on their biological activities rather than direct applications of the specified chemical. The synthesis techniques and biological activities of related spirocyclic compounds provide insights into the broader applicability of such structures in drug development and medicinal chemistry.
Antihypertensive Agents : Compounds with structural similarities to this compound have been synthesized and screened for their antihypertensive properties. Notably, derivatives such as 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have shown significant antihypertensive activity, suggesting their potential as alpha-adrenergic blockers (Caroon et al., 1981); (Clark et al., 1983).
Chronic Kidney Diseases : Derivatives based on 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors, showing efficacy in treating chronic kidney diseases. This highlights the therapeutic potential of spirocyclic compounds in addressing renal conditions (Kato et al., 2014).
Synthetic Approaches : Various synthetic approaches to spiroaminals, including those resembling this compound, have been explored. These methodologies aim at creating compounds with significant biological activities, highlighting the chemical's role in the development of new pharmaceuticals (Sinibaldi & Canet, 2008).
Pain Treatment : Spirocyclic derivatives have also been investigated for their potential in pain treatment. For example, 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were studied as dual µ-opioid receptor agonists and σ1 receptor antagonists, offering a novel approach to pain management (García et al., 2019).
Antibacterial Agents : Exploration of spirocyclic derivatives, including modifications of 1-oxaspiro compounds, has extended into antibacterial agents. This research aims to develop new antibiotics with efficacy against specific bacterial strains, demonstrating the versatility of spirocyclic structures in medicinal chemistry (Lukin et al., 2022).
Safety and Hazards
The compound has several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
1-oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12;/h11H,1-10,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGAQMAJHDCBAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CCC(O2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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